molecular formula C15H18N2S B13242964 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile

Cat. No.: B13242964
M. Wt: 258.4 g/mol
InChI Key: MNHXONWSQPABFI-UHFFFAOYSA-N
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Description

7-Benzyl-3-thia-7-azabicyclo[331]nonane-9-carbonitrile is a bicyclic compound that contains a sulfur atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thiol compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group allows for potential interactions with nucleophiles, while the bicyclic structure provides rigidity and specificity in binding to targets.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile: Similar structure but contains an oxygen atom instead of sulfur.

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Contains a ketone group instead of a nitrile group.

Uniqueness

7-Benzyl-3-thia-7-azabicyclo[331]nonane-9-carbonitrile is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2S

Molecular Weight

258.4 g/mol

IUPAC Name

7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile

InChI

InChI=1S/C15H18N2S/c16-6-15-13-8-17(9-14(15)11-18-10-13)7-12-4-2-1-3-5-12/h1-5,13-15H,7-11H2

InChI Key

MNHXONWSQPABFI-UHFFFAOYSA-N

Canonical SMILES

C1C2CSCC(C2C#N)CN1CC3=CC=CC=C3

Origin of Product

United States

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